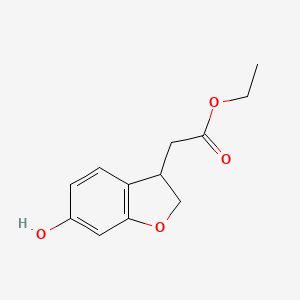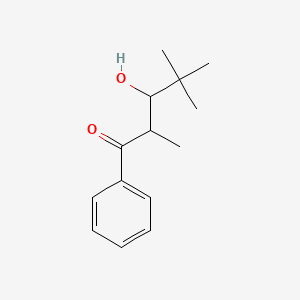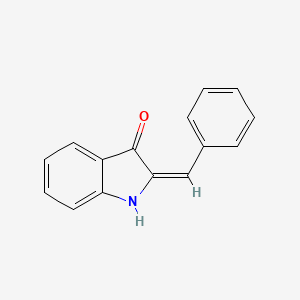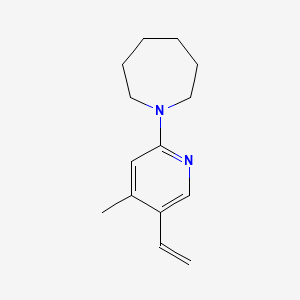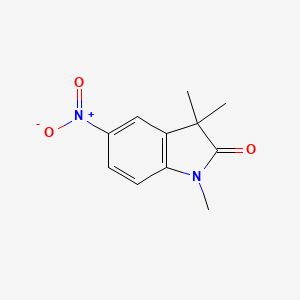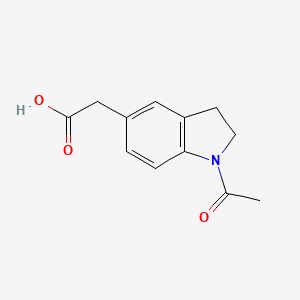
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride: is a heterocyclic organic compound with the molecular formula C10H10N4.HCl and a molecular weight of 222.67414 g/mol. This compound is known for its unique structure, which includes a naphthyridine ring system substituted with a methyl group and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 3-methyl-1,6-naphthyridine with suitable reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1,6-naphthyridine-2-carboximidamide
- 1,6-Naphthyridine-2-carboximidamide hydrochloride
- 3-Methyl-1,6-naphthyridine-2-carboximidamidehydrochloride
Comparison: Compared to similar compounds, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Propriétés
Numéro CAS |
1179359-69-3 |
|---|---|
Formule moléculaire |
C10H11ClN4 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-methyl-1,6-naphthyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H |
Clé InChI |
AACGBNMWPVIYPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CN=C2)N=C1C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)

![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
